molecular formula C12H19BClFN2O2 B7958722 [2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride

[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride

Cat. No.: B7958722
M. Wt: 288.55 g/mol
InChI Key: LPOXDNWZKYYQKM-UHFFFAOYSA-N
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Description

[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride is an organic compound that features a fluorinated phenyl ring and a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Fluorinated Phenyl Ring: The starting material, a fluorinated benzene derivative, undergoes a halogenation reaction to introduce the fluorine atom.

    Introduction of the Dioxaborolane Group: The fluorinated benzene derivative is then subjected to a borylation reaction using a boronic acid or boronate ester to introduce the dioxaborolane group.

    Hydrazine Formation: The intermediate compound is then reacted with hydrazine to form the hydrazine derivative.

    Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced forms such as amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions due to its unique chemical properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It has shown promise in preliminary studies for its anticancer and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and dioxaborolane group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid: Similar structure but with an acetic acid group instead of a hydrazine group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group.

Uniqueness

[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride is unique due to the presence of both the hydrazine and dioxaborolane groups, which confer distinct reactivity and binding properties. This makes it particularly versatile for various applications in synthesis, research, and industry.

Properties

IUPAC Name

[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2.ClH/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(14)10(7-8)16-15;/h5-7,16H,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXDNWZKYYQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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